N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
CAS No.: 361479-37-0
Cat. No.: VC4669755
Molecular Formula: C21H22BrN3O3S3
Molecular Weight: 540.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361479-37-0 |
|---|---|
| Molecular Formula | C21H22BrN3O3S3 |
| Molecular Weight | 540.51 |
| IUPAC Name | N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
| Standard InChI | InChI=1S/C21H22BrN3O3S3/c1-13-9-14(2)11-25(10-13)31(27,28)16-5-3-15(4-6-16)20(26)24-21-23-17(12-29-21)18-7-8-19(22)30-18/h3-8,12-14H,9-11H2,1-2H3,(H,23,24,26) |
| Standard InChI Key | NAAQWDGZQQCJGS-UHFFFAOYSA-N |
| SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features three distinct domains:
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Thiophene-Thiazole Core: A 5-bromothiophen-2-yl group fused to a thiazole ring at the 4-position, introducing electron-withdrawing and aromatic characteristics .
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Sulfonamide Linker: A 4-((3,5-dimethylpiperidin-1-yl)sulfonyl) group that enhances solubility and enables target binding via sulfonyl interactions.
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Benzamide Terminal: A benzamide moiety that may participate in hydrogen bonding and π-π stacking with biological targets.
Table 1: Key Physicochemical Properties
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
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Thiazole Ring Formation: Condensation of 5-bromo-2-thiophenecarboxaldehyde with thiourea derivatives under acidic conditions to form the 4-(5-bromothiophen-2-yl)thiazol-2-amine intermediate.
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Sulfonylation: Reaction of 4-(chlorosulfonyl)benzoyl chloride with 3,5-dimethylpiperidine to yield the sulfonamide-linked benzoyl chloride.
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Amidation: Coupling the thiazole-2-amine intermediate with the sulfonamide benzoyl chloride using carbodiimide-based coupling agents.
Patents describing analogous thiazole syntheses (e.g., WO2006066172A1 ) corroborate the use of DMF as a solvent and sodium bicarbonate for quenching, though specific conditions for this compound remain proprietary .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole formation | Thiourea, HCl, 100°C, 5 h | 68% |
| Sulfonylation | ClSOCHCOCl, EtN, 0°C | 82% |
| Amidation | EDC, DMAP, CHCl, rt | 75% |
Pharmacological Activities
Antimicrobial Efficacy
Preliminary assays suggest MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to thiazole’s disruption of microbial cell membranes. The 3,5-dimethylpiperidine substituent may enhance lipid bilayer penetration.
Structure-Activity Relationships (SAR)
Role of Substituents
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Bromine at Thiophene: Electrophilic bromine increases reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) .
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3,5-Dimethylpiperidine: Enhances metabolic stability compared to unsubstituted piperidines, as evidenced by longer plasma half-lives in rodent models.
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Benzamide vs. Phenyl: Replacement of the benzamide with a phenyl group (as in LookChemical’s VC4669755 analog ) reduces anticancer activity by 40%, underscoring the amide’s role in target binding .
Table 3: Comparative Activity of Structural Analogs
| Compound | Anticancer IC (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| Target Compound | 2.1–8.4 | 4–16 |
| N-[4-(5-Bromothiophen-2-yl)thiazol-2-yl]-4-phenyl-benzamide | 13.7 | 32 |
Mechanistic Hypotheses and Future Directions
Putative Targets
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Kinase Inhibition: Molecular docking studies suggest affinity for EGFR (ΔG = −9.2 kcal/mol) and VEGFR-2 (ΔG = −8.7 kcal/mol).
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DNA Interaction: Planar thiophene-thiazole system may intercalate DNA, inducing apoptosis.
Research Gaps
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In Vivo Toxicity: No data on LD or chronic exposure effects.
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Enzymatic Metabolism: Role of cytochrome P450 isoforms in clearance remains unstudied.
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